molecular formula C23H18ClN3O4S B2836524 3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260998-20-6

3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2836524
CAS RN: 1260998-20-6
M. Wt: 467.92
InChI Key: GESBRIWSWWSOFU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Heterocyclic Compound Synthesis Research in heterocyclic chemistry has led to the synthesis of various novel compounds, including pyrimidine derivatives, that have shown potential for antimicrobial activity. For instance, studies have focused on the creation of new pyrano[2,3-d]pyrimidines and triazolopyrimidines, demonstrating the versatility of these heterocycles in synthesizing bioactive molecules with possible antimicrobial properties (El-Agrody et al., 2001).

Antimicrobial and Antitumor Activities Thienopyrimidine derivatives, in particular, have been synthesized and evaluated for their antimicrobial and antitumor activities. Research has highlighted the importance of incorporating different substituents into the thieno[2,3-d]pyrimidine ring system to enhance these activities. Some compounds in this class have demonstrated significant biological activities, suggesting their potential as leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Synthetic Methodologies The exploration of synthetic methodologies for heterocyclic compounds has also been a significant area of research. Studies have involved the development of novel synthetic routes and transformations for the preparation of complex heterocyclic structures, including thienopyrimidines. These methodologies offer new pathways for synthesizing structurally diverse compounds with potential biological activities (Pokhodylo et al., 2010).

Biological Studies Further, biological studies on synthesized heterocyclic compounds have been carried out to evaluate their potential as medicinal agents. This includes the assessment of antioxidant, antitumor, and other bioactivities that could contribute to the development of new drugs. Research in this field continues to explore the therapeutic potentials of heterocyclic compounds, underscoring their significance in medicinal chemistry (El-Moneim et al., 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-14-5-6-19-18(11-14)25(8-9-31-19)20(28)13-26-17-7-10-32-21(17)22(29)27(23(26)30)16-4-2-3-15(24)12-16/h2-7,10-12,17,21H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKJNNKMYAFCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4C=CSC4C(=O)N(C3=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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